1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride is a chemical compound with the molecular formula C9H18ClN3O. It is a derivative of imidazolidinone and piperidine, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride typically involves the cyclization of amido-nitriles or the reaction of piperidine derivatives with imidazolidinone precursors. The reaction conditions often include the use of catalysts such as nickel or iron complexes, and the reactions are carried out under mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like nickel or iron complexes. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone and piperidine derivatives, which can be further utilized in different scientific applications .
Scientific Research Applications
1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-1-Methyl-3-(piperidin-3-yl)imidazolidin-2-one hydrochloride
- 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride
Uniqueness
1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H18ClN3O |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
1-methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H17N3O.ClH/c1-11-5-6-12(9(11)13)8-3-2-4-10-7-8;/h8,10H,2-7H2,1H3;1H |
InChI Key |
OTJRWCWDWABGLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)C2CCCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.